molecular formula C11H16O3 B080329 Diethyl phenyl orthoformate CAS No. 14444-77-0

Diethyl phenyl orthoformate

Cat. No.: B080329
CAS No.: 14444-77-0
M. Wt: 196.24 g/mol
InChI Key: QTURWMMVIIBRRP-UHFFFAOYSA-N
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Description

Diethyl phenyl orthoformate, also known as this compound, is an organic compound with the molecular formula C11H16O3. It is a clear, colorless liquid that is used in various chemical synthesis processes. This compound is characterized by the presence of two ethoxy groups and one methoxy group attached to a benzene ring, making it a versatile intermediate in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl phenyl orthoformate can be synthesized through the reaction of benzene with diethyl carbonate in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of benzene with ethyl orthoformate in the presence of an acid catalyst. This method is preferred due to its efficiency and high yield. The reaction is carried out at elevated temperatures, and the product is separated by fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Diethyl phenyl orthoformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Diethyl phenyl orthoformate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: It is used in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of Diethyl phenyl orthoformate involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate for enzyme-catalyzed reactions, leading to the formation of various metabolites. The pathways involved include oxidation-reduction reactions and substitution reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

  • Diethyl phenyl orthoformate
  • Dimethoxybenzene
  • Ethoxybenzene

Comparison: this compound is unique due to the presence of both ethoxy and methoxy groups, which provide it with distinct reactivity and versatility in chemical synthesis. Compared to dimethoxybenzene, it has an additional ethoxy group, making it more reactive in certain substitution reactions. Ethoxybenzene, on the other hand, lacks the methoxy group, which limits its applications in specific synthetic routes .

Properties

IUPAC Name

diethoxymethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTURWMMVIIBRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162709
Record name (Diethoxymethoxy)benzene
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14444-77-0
Record name (Diethoxymethoxy)benzene
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Record name (Diethoxymethoxy)benzene
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Record name (Diethoxymethoxy)benzene
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Record name (diethoxymethoxy)benzene
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Q & A

Q1: What is the primary reaction Diethyl Phenyl Orthoformate undergoes with organometallic reagents?

A1: this compound acts as a versatile reagent that readily undergoes monosubstitution reactions with Grignard reagents and other organometallic reagents. This reaction leads to the formation of diethyl acetals. [] You can find more details about these reactions in the paper "this compound" published on Semantic Scholar: .

Q2: How does this compound behave under acidic conditions in the presence of water?

A2: this compound undergoes hydrolysis in the presence of water and an acid catalyst. Research has focused on the catalytic activity of 2-substituted imidazoles in this reaction. [] The study "General acid catalytic activity of 2-substituted imidazoles for hydrolysis of this compound" dives deeper into the kinetics and mechanisms involved: .

Q3: What is known about the mechanism of this compound hydrolysis catalyzed by 2-substituted imidazoles?

A3: Studies indicate that the hydrolysis of this compound catalyzed by 2-substituted imidazoles proceeds through a general acid catalysis mechanism, with no evidence supporting general base catalysis. [] This suggests the imidazole molecule acts as a proton donor during the reaction. Interestingly, research shows a significant D2O solvent isotope effect, indicating that water molecules play a crucial role in the transition state of this hydrolysis reaction. []

Q4: What spectroscopic data is available for characterizing this compound?

A4: While specific spectroscopic data isn't detailed in the provided abstracts, ¹H NMR is a suitable technique for analyzing the purity of this compound. [] This technique provides structural information and can verify the presence and ratio of expected hydrogen atoms in the molecule.

Q5: Are there any known stability concerns regarding this compound?

A5: Yes, this compound exhibits sensitivity to water, making it susceptible to hydrolysis and potential disproportionation upon storage. [] This highlights the importance of storing this compound under anhydrous conditions to maintain its integrity and prevent degradation.

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